molecular formula C21H30O4 B074535 Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)- CAS No. 1443-89-6

Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-

Cat. No. B074535
CAS RN: 1443-89-6
M. Wt: 346.5 g/mol
InChI Key: CILYEVDVHHCNDN-XCPHWNSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-, also known as 14-acetoxy-3β-hydroxyandrost-5-en-17-one, is a synthetic steroid hormone. It is a derivative of the natural hormone testosterone and has been widely studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one is not fully understood. However, it is believed to act as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation can lead to a variety of physiological effects, including increased muscle growth and bone density.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one are varied and depend on the dose and duration of exposure. Some of the reported effects include increased muscle growth, increased bone density, and improved insulin sensitivity. Additionally, it has been shown to have anti-inflammatory effects and may play a role in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one in lab experiments is its ability to activate the androgen receptor, which can lead to a variety of physiological effects. Additionally, it is a synthetic compound, which means that its purity and potency can be tightly controlled. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one. One area of interest is its potential use in the treatment of breast cancer and other hormone-related cancers. Additionally, it may have potential as a treatment for osteoporosis and other bone-related conditions. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one involves the conversion of dehydroepiandrosterone (DHEA) to 14-hydroxy-DHEA, followed by acetylation of the hydroxyl group at position 14. The resulting compound is then oxidized at position 3 to yield Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one.

Scientific Research Applications

Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its effects on bone metabolism and muscle growth. Additionally, it has been investigated for its potential use in the treatment of breast cancer and other hormone-related cancers.

properties

CAS RN

1443-89-6

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H30O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h4,15-17,24H,5-12H2,1-3H3/t15-,16-,17+,19-,20+,21+/m0/s1

InChI Key

CILYEVDVHHCNDN-XCPHWNSOSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C(=O)CC[C@]4([C@@H]3CC=C2C1)O)C)C

SMILES

CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C

synonyms

3β-Acetyloxy-14-hydroxyandrost-5-en-17-one

Origin of Product

United States

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